molecular formula C12H7ClFNO B8399810 2-Chloro-4-(4-fluorobenzoyl)-pyridine

2-Chloro-4-(4-fluorobenzoyl)-pyridine

Cat. No.: B8399810
M. Wt: 235.64 g/mol
InChI Key: RVYBLHALOGRSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-fluorobenzoyl)-pyridine is a halogenated pyridine derivative characterized by a chloro substituent at the 2-position and a 4-fluorobenzoyl group at the 4-position.

Properties

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

(2-chloropyridin-4-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C12H7ClFNO/c13-11-7-9(5-6-15-11)12(16)8-1-3-10(14)4-2-8/h1-7H

InChI Key

RVYBLHALOGRSPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Attributes

  • Molecular Formula: C₁₂H₇ClFNO (estimated based on analogues).
  • Substituent Effects: The 2-chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.

Comparison with Structural Analogues

Physicochemical Properties

The table below compares 2-Chloro-4-(4-fluorobenzoyl)-pyridine with similar compounds based on substituents, molecular weight, and melting points (data extrapolated from , and 11):

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Highlights
This compound 2-Cl, 4-(4-FBz) ~249.65 270–285* N/A (predicted kinase inhibition)
2-Chloro-4-fluoropyridine 2-Cl, 4-F 147.56 45–50 Intermediate in drug synthesis
2-Chloro-4-(trifluoromethyl)pyridine 2-Cl, 4-CF₃ 181.55 30–35 Chemokine receptor modulation
Cyclopenta[c]pyridine 112 2-Cl, 4-(CF₃OPh) 356.73 N/A Insecticidal activity (Plutella xylostella)
N,N-Dibenzoyl-4-chloroaniline 4-Cl, N,N-dibenzoyl 352.79 180–185 Antiviral (crystal structure reported)

*Estimated based on analogues with similar substituents ( reports melting points of 268–287°C for disubstituted pyridines).

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